molecular formula C14H15Cl2NO2 B1339560 Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride CAS No. 1009306-52-8

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

Cat. No.: B1339560
CAS No.: 1009306-52-8
M. Wt: 300.2 g/mol
InChI Key: KUKUZNRWSWRIKY-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride typically involves the reaction of 2-chloromethyl-4-methylquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Alcohol derivatives of the original ester.

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of quinoline derivatives and their interactions with various biological targets.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core can also interact with DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methylquinoline: Lacks the ester group but shares the chloromethyl and quinoline core.

    Ethyl 4-methylquinoline-3-carboxylate: Lacks the chloromethyl group but has the ester and quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties.

Uniqueness

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is unique due to the presence of both the chloromethyl and ester groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKUZNRWSWRIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583277
Record name Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009306-52-8
Record name Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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